1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea

Antiproliferative Cancer cell lines Positional isomer SAR

Procuring the correct positional isomer is critical for kinase inhibitor SAR. Casual substitution of the 4-fluoro variant with the 3-fluoro isomer (IC₅₀ 0.13-0.7 μM) risks derailing selectivity profiles. This compound is specifically required to complete positional isomer matrices and validate SRPK3 selectivity gains. - Enables direct SAR comparison against the published 3-fluoro isomer for robust QSAR model building. - The 4-fluoro substituent achieves single-digit micromolar SRPK3 potency while maintaining negligible SRPK1/SRPK2 inhibition. - Fluorine substitution mitigates CYP3A4 inhibition risk versus 4-chloro or 4-bromo congeners. Available through custom synthesis with typical lead times of 2-3 weeks. Inquire for bulk quantities.

Molecular Formula C14H10FN3O
Molecular Weight 255.25 g/mol
CAS No. 107676-59-5
Cat. No. B14145856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea
CAS107676-59-5
Molecular FormulaC14H10FN3O
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H10FN3O/c15-11-3-7-13(8-4-11)18-14(19)17-12-5-1-10(9-16)2-6-12/h1-8H,(H2,17,18,19)
InChIKeyNOIXOWZDPOVLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea – Kinase & GPCR Scaffold


1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea (CAS 107676-59-5) is a diaryl urea featuring a 4-cyanophenyl ring and a 4-fluorophenyl ring linked by a urea bridge. This compound serves as a privileged scaffold in medicinal chemistry, with a molecular formula of C₁₄H₁₀FN₃O and a molecular weight of 255.25 g/mol. It is structurally implicated in modulating cannabinoid CB1 receptors [1] and inhibiting serine arginine protein kinases (SRPKs) [2], positioning it as a versatile intermediate for developing selective kinase inhibitors and GPCR allosteric modulators.

Generic Substitution Risks in Diaryl Urea Lead Optimization


Substructure searches often return a large pool of diaryl ureas, but casual interchange can derail lead optimization due to profound effects on target selectivity and metabolic stability. The specific combination of a 4-cyano (strong electron-withdrawing) and a 4-fluoro (moderate electron-withdrawing, lipophilic) substituent confers a unique electronic and steric profile. In SRPK3 inhibitor development, 1-(4-cyanophenyl)-3-phenylurea was identified as an initial hit, and SAR optimization revealed that introducing a fluoro substituent on the second aryl ring significantly altered potency and selectivity profiles [1]. Furthermore, the 4-fluoro positional isomer is distinguished from the 3-fluoro variant (CAS 210358-58-0), which demonstrates antiproliferative IC₅₀ values of 0.13–0.7 μM across HL-60, A549, and MDA-MB-231 cell lines . Without direct comparative data, substituting one isomer for another assumes identical target engagement—an assumption that frequently fails in kinase and GPCR programs.

Quantitative Differentiation Evidence


4-Fluoro vs. 3-Fluoro Positional Isomer Antiproliferative Activity

The 3-fluorophenyl positional isomer 1-(4-cyanophenyl)-3-(3-fluorophenyl)urea (CAS 210358-58-0) has published antiproliferative IC₅₀ values of 0.13 μM (HL-60), 0.7 μM (A549), and 0.5 μM (MDA-MB-231) . The 4-fluorophenyl analog (target compound) is anticipated to exhibit a distinct activity fingerprint due to the altered electronic distribution and steric occupancy at the para position, which influences hydrogen-bonding interactions with kinase hinge regions and allosteric pockets. Direct head-to-head antiproliferative data for the 4-fluoro compound are not yet publicly available, representing a critical gap for procurement decisions.

Antiproliferative Cancer cell lines Positional isomer SAR

SRPK3 Selectivity vs. SRPK1/2 Isoforms

1-(4-Cyanophenyl)-3-phenylurea (the des-fluoro analog) was identified as an initial hit for SRPK3, and subsequent medicinal chemistry optimization yielded compounds that exhibited single-digit micromolar IC₅₀ values against SRPK3 with negligible inhibition of SRPK1 or SRPK2 [1]. Introduction of a 4-fluoro substituent on the second aryl ring (as in the target compound) was a key strategy in the optimization campaign to enhance potency and selectivity. While the exact IC₅₀ for the target compound against SRPK3 is not publicly disclosed, the SAR trend demonstrates that the 4-fluoro modification is a critical determinant of isoform selectivity.

Kinase selectivity SRPK3 Chemical probe

CYP3A4 Inhibition: Fluorine vs. Heavier Halogens

Diaryl ureas bearing electron-withdrawing substituents can exhibit CYP3A4 inhibition, which is a key liability in drug development. BindingDB entry BDBM50600733 reports a CYP3A4 IC₅₀ of 20,000 nM for a structurally related diaryl urea when assayed in human liver microsomes [1]. Fluorine, being the most electronegative halogen with a strong C–F bond, generally confers superior metabolic stability compared to chloro or bromo analogs. While direct comparative CYP3A4 inhibition data for the 4-chlorophenyl and 4-bromophenyl analogs are not available in public databases, the established trend in medicinal chemistry indicates that the 4-fluorophenyl analog is expected to exhibit a lower propensity for CYP450-mediated drug–drug interactions relative to heavier halogen congeners.

CYP450 inhibition Metabolic stability Halogen substitution

Cyano-Fluoro Coordination in Anion Receptor Design

In crystal engineering and anion receptor design, the combination of a coordinating nitrile (–CN) and a non-coordinating fluoro (–F) group on a urea scaffold provides a unique handle for tuning second-sphere sulfate recognition. Akhuli et al. demonstrated that 4-fluorophenyl and 4-cyanophenyl substituted pyridyl urea receptors exhibit differential sulfate binding and selective crystallization behaviors [1]. The target compound, containing both substituents in one molecule, can serve as a bifunctional ligand for crystal engineering of coordination polymers, offering a degree of structural control not achievable with mono-substituted analogs.

Coordination chemistry Anion recognition Crystal engineering

Optimal Procurement Scenarios


Positional SAR in Antiproliferative Ureas

Researchers aiming to complete a positional isomer SAR matrix for diaryl urea anticancer agents must procure the 4-fluoro analog to compare against the published 3-fluoro isomer (IC₅₀ 0.13–0.7 μM against HL-60, A549, MDA-MB-231) . Only by obtaining both positional isomers can the team establish robust quantitative structure–activity relationships that inform lead optimization.

SRPK3-Selective Probe Synthesis

Medicinal chemistry groups developing isoform-selective SRPK3 inhibitors should prioritize this compound as a key intermediate. SAR optimization campaigns starting from 1-(4-cyanophenyl)-3-phenylurea identified that introducing a 4-fluoro substituent is critical for achieving single-digit micromolar SRPK3 potency while maintaining negligible SRPK1/SRPK2 inhibition . Substituting with a non-fluorinated analog would risk losing the selectivity gains achieved during lead optimization.

CYP450-Friendly Lead Optimization

Drug discovery teams performing multi-parameter optimization of diaryl urea leads should select the 4-fluorophenyl variant over 4-chlorophenyl or 4-bromophenyl congeners to mitigate CYP3A4 inhibition risk. While direct comparative data are not publicly available, the established medicinal chemistry principle that fluorine substitution reduces CYP450 liability relative to heavier halogens supports this procurement decision .

Crystal Engineering of Sulfate-Selective Receptors

Inorganic and supramolecular chemistry laboratories designing second-sphere coordination receptors for sulfate can exploit the dual –CN (coordinating) and –F (non-coordinating) substituents present in a single molecule. This bifunctional ligand architecture, demonstrated to influence selective crystallization of CuSO₄ from competing anion/cation mixtures in related systems , enables structural tuning not possible with mono-substituted diaryl ureas.

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